1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine
Description
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine is a heterocyclic amine featuring a seven-membered benzodioxepin ring fused to a 2-methylpropylamine side chain. The benzodioxepin core consists of a benzene ring fused to a 1,4-dioxepane system, creating a rigid bicyclic structure. The 2-methylpropylamine substituent introduces branching, which may enhance lipophilicity and influence receptor interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11/h4-5,8-9,13H,3,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYBGRRLUKEBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate alkylating agents. One common synthetic route includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 2-methyl-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs
Key Differences and Implications
Substituent Effects: The 2-methylpropylamine group in the target compound introduces steric bulk compared to the simpler primary amine in 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine . This branching may improve membrane permeability in drug design. The ethanamine analog (C₁₁H₁₅NO₂) has a shorter chain, reducing lipophilicity compared to the target compound .
Melting Points :
- The ionic imidazolium derivative exhibits a significantly higher melting point (204–206°C) due to electrostatic interactions, contrasting with the lower mp (81–82°C) of the primary amine analog .
Functional Group Diversity :
- The thiazole-piperidine-carboxylic acid derivative incorporates sulfur and nitrogen heterocycles, which may confer unique binding properties in biological systems.
Research Findings and Trends
- Medicinal Chemistry: The benzodioxepin scaffold is prevalent in compounds with reported bioactivity.
- Synthetic Challenges : Derivatives like the imidazolium complex require multi-step syntheses, indicating that the target compound’s branched amine group may also necessitate optimized routes for scalability.
Biological Activity
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- CAS Number : Not explicitly listed but related compounds are noted.
Pharmacological Activity
The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. Notable activities include:
Antidepressant Effects
Research indicates that derivatives of the benzo[b][1,4]dioxepin structure often exhibit antidepressant-like effects. These compounds may interact with neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.
Anxiolytic Properties
Similar to other compounds in the benzodiazepine class, this compound may possess anxiolytic properties. Studies on related structures have demonstrated binding affinity to benzodiazepine receptors, suggesting potential for anxiety reduction.
Neuroprotective Effects
Some studies have indicated that compounds with similar structures can provide neuroprotection against oxidative stress and neuroinflammation. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increases lipophilicity and receptor binding affinity |
| Hydroxyl substitutions | Can enhance solubility and bioavailability |
| Alkyl chain length variations | Affects receptor selectivity and potency |
Case Studies
-
Study on Antidepressant Activity :
A recent study evaluated a series of benzo[b][1,4]dioxepin derivatives for their antidepressant effects in animal models. The results indicated that specific modifications led to significant reductions in depression-like behaviors compared to controls. -
Anxiolytic Efficacy :
Another investigation focused on the anxiolytic potential of related compounds. The study found that certain derivatives exhibited a high affinity for GABA_A receptors, correlating with reduced anxiety symptoms in tested subjects. -
Neuroprotective Mechanisms :
Research exploring neuroprotective effects highlighted that certain analogs could mitigate neuronal damage induced by oxidative stress in vitro. These findings support the potential therapeutic use of this class of compounds in neurodegenerative diseases.
Q & A
Q. Key Workflow :
In Silico Screening : Identify viable reaction pathways.
DoE : Reduce experimental runs by 50–70% using factorial designs.
Feedback Loop : Experimental data refine computational models .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in biological activity (e.g., receptor binding vs. no observed in vivo effects) require:
- Structural Analog Comparison : Compare with compounds like 3,4-Dihydroquinoline (antidepressant) and 2-Aminotetralin (analgesic) to identify structure-activity relationships (SAR) .
- Assay Validation : Standardize in vitro assays (e.g., cAMP modulation in HEK293 cells) and control for batch-to-batch compound variability .
Q. Critical Controls :
- Use scrambled analogs to confirm specificity.
- Validate with knockout cell lines (e.g., CRISPR-edited receptors).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
